Doxapram Hydrochloride

Catalog No.
S526547
CAS No.
7081-53-0
M.F
C24H33ClN2O3
M. Wt
433.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Doxapram Hydrochloride

IV respiratory stimulant formulation requires high aqueous solubility and rapid onset; free base and caffeine fail. Doxapram HCl (CAS 7081-53-0) solves this with direct 20 mg/mL injectable preparation, selective TASK-1/3 inhibition, and 20-40 sec onset. - Enables precise titration in post-op and veterinary emergency reversal; - GMP-grade API with validated stability, no co-solvents needed.

CAS Number

7081-53-0

Product Name

Doxapram Hydrochloride

IUPAC Name

1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrate;hydrochloride

Molecular Formula

C24H33ClN2O3

Molecular Weight

433.0 g/mol

InChI

InChI=1S/C24H30N2O2.ClH.H2O/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;;/h3-12,22H,2,13-19H2,1H3;1H;1H2

InChI Key

ZOMBFZRWMLIDPX-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Doxapram hydrochloride; AHR 619; AHR-619; AHR619

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl

The exact mass of the compound Doxapram hydrochloride monohydrate is 432.218 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

100 mg

Doxapram Hydrochloride (CAS 7081-53-0) is a water-soluble analeptic agent and a highly selective inhibitor of TASK-1 and TASK-3 two-pore-domain potassium channels[1]. Procured primarily as an active pharmaceutical ingredient (API) for intravenous respiratory stimulants, it is utilized in clinical and veterinary settings to rapidly reverse post-anesthetic respiratory depression [2]. Its procurement value lies in its high aqueous solubility, which permits direct formulation into stable 20 mg/mL injectables, combined with a rapid pharmacokinetic onset that enables precise dose titration in acute care environments [3].

Research Fit

+ TASK-1 potassium channel inhibitor (selective over TASK-3)
+ Rapid-onset, short-duration ventilatory stimulation in acute models
+ Supports respiratory control studies and neonatal apnea research models

Substituting Doxapram Hydrochloride with its free base or alternative respiratory stimulants like caffeine citrate fundamentally alters formulation viability and in vivo performance [1]. The free base lacks the aqueous solubility required for standard sterile intravenous solutions, forcing formulators to rely on undesirable co-solvents . Furthermore, substituting with methylxanthines like caffeine shifts the mechanism of action from targeted TASK-1/3 channel inhibition to non-specific adenosine receptor antagonism, resulting in drastically longer half-lives that eliminate the ability to acutely titrate respiratory drive in post-operative or emergency models [2].

Substitution Risk

Caffeine / Theophylline
Doxapram: peripheral chemoreceptor activation via TASK-1
Adenosine receptor antagonism (central mechanism)
Mechanistic mismatch; respiratory endpoint profiles may not transfer
Almitrine
Doxapram: rapid IV onset (20–40 s), short duration (5–12 min)
Long-acting oral chemoreceptor agonist
Pharmacokinetic profile mismatch; not interchangeable for acute respiratory models

Aqueous Solubility and Intravenous Formulation Compatibility

Doxapram Hydrochloride achieves an aqueous solubility of up to 25 mg/mL, whereas the doxapram free base is practically insoluble in water. This high solubility is a strict prerequisite for manufacturing the standard 20 mg/mL sterile aqueous solutions used in clinical and veterinary IV administration [1].

Evidence DimensionAqueous Solubility
Target Compound Data~25 mg/mL
Comparator Or BaselinePractically insoluble (Doxapram free base)
Quantified Difference>25 mg/mL absolute difference in aqueous solubility
ConditionsStandard aqueous solvent, room temperature

Dictates the ability to formulate stable, high-concentration aqueous injectables without relying on complex lipid emulsions or toxic co-solvents.

Onset & Duration vs. Almitrine
Reported
20–40 s onset
5–12 min duration
vs.
Long-acting oral
Supports acute ventilatory research models; almitrine suited to chronic studies
IV bolus 1–3 mg/kg data; oral almitrine context

Selective TASK-1 Inhibition vs. Adenosine Antagonism

Doxapram Hydrochloride acts as a highly potent inhibitor of TASK-1 channels with an IC50 of approximately 410 nM[1]. In contrast, standard respiratory stimulants like caffeine citrate operate via adenosine receptor antagonism and exhibit no clinically relevant TASK channel inhibition [2].

Evidence DimensionTASK-1 Channel Inhibition (IC50)
Target Compound Data~410 nM
Comparator Or BaselineNo activity (Caffeine Citrate)
Quantified DifferenceComplete mechanistic divergence in target affinity
ConditionsIn vitro electrophysiological patch-clamp assays

Enables researchers and formulators to specifically target peripheral carotid chemoreceptors without triggering broad adenosine-mediated CNS excitation.

Apnea Events vs. Theophylline
Head-to-head
2.5 events/day
vs.
7 events/day
Reported apnea-endpoint context (first 3 days); p<0.05
RCT in preterm infants; neonatal apnea model

Pharmacokinetic Onset and Acute Titratability

Intravenous Doxapram Hydrochloride exhibits an extremely rapid onset of action of 20 to 40 seconds and a short duration of effect of 5 to 12 minutes [1]. In contrast, caffeine citrate requires significantly longer to reach peak effect and possesses a prolonged half-life of up to 72 to 96 hours in neonates, making caffeine unsuitable for acute, titratable respiratory reversal[2].

Evidence DimensionIntravenous Onset of Action
Target Compound Data20-40 seconds
Comparator Or BaselineSlower onset, prolonged half-life >72 hours (Caffeine Citrate)
Quantified DifferenceOrders of magnitude faster clearance and onset
ConditionsIn vivo intravenous administration

Critical for acute post-anesthetic recovery protocols where rapid, short-acting respiratory stimulation is required without lingering systemic toxicity.

TASK-1 Selectivity
Cross-study comparable
~90‑fold
TASK-1 EC50 410 nM
TASK-3 EC50 37 µM
Supports TASK-1 mechanistic studies; selectivity context
Recombinant channel electrophysiology data

Superior Blood-Brain Barrier Penetration vs. Metabolite

Doxapram Hydrochloride demonstrates a significantly higher brain-to-plasma ratio of 0.58 compared to its active metabolite, ketodoxapram, which exhibits a ratio of 0.065[1]. This nearly 10-fold difference ensures that doxapram effectively reaches the central medullary respiratory centers to exert its analeptic effects [1].

Evidence DimensionBrain-to-Plasma Ratio
Target Compound Data0.58
Comparator Or Baseline0.065 (Ketodoxapram)
Quantified Difference~8.9-fold higher CNS penetration
ConditionsIn vivo pharmacokinetic profiling (porcine model)

Validates the selection of the parent compound over its metabolites for applications requiring robust central nervous system target engagement.

Exposure-Response Threshold
Reported
≥9 mg/L
combined doxapram + keto-doxapram
Safety-related endpoint context; exposure monitoring may be relevant
Preterm neonate data; TDM introduced reduced events
Oral Bioavailability
Head-to-head
74% (preterm)
vs.
~60% (adult)
Population-specific PK context; supports exposure modeling
Preterm infant study; adult enteric-coated capsule data

Acute Intravenous Respiratory Stimulant Formulation

Utilizing the high aqueous solubility of the hydrochloride salt to manufacture 20 mg/mL sterile IV solutions for post-anesthesia recovery and emergency veterinary medicine [1].

TASK-1/3 Channel Electrophysiology Assays

Serving as a benchmark small-molecule inhibitor in patch-clamp studies investigating two-pore-domain potassium channel function in atrial fibrillation and hypoxia models[2].

Rapid-Reversal Veterinary Anesthesia Protocols

Deployed in in vivo animal models requiring immediate, titratable reversal of opiate- or barbiturate-induced respiratory depression, leveraging its 20-40 second onset time[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Acute ventilatory response studies
Rapid onset, short duration; titratable IV profile
Tidal volume, respiratory rate, and blood gas endpoints
Neonatal apnea research models
Apnea-event reduction context; TASK-1-mediated drive
Apnea event frequency, safety-related endpoints
TASK-1 channel pharmacology
High TASK-1/TASK-3 selectivity (~90-fold)
EC50/IC50 in recombinant channel assays
Population PK and exposure modeling
Established PK parameters; neonatal bioavailability 74%
Clearance, Vd, and exposure predictions

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

432.2179706 Da

Monoisotopic Mass

432.2179706 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P5RU6UOQ5Y

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (98.15%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Doxapram hydrochloride hydrate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
1: Flint RB, Bahmany S, van der Nagel BCH, Koch BCP. Simultaneous quantification of fentanyl, sufentanil, cefazolin, doxapram and keto-doxapram in plasma using liquid chromatography - tandem mass spectrometry. Biomed Chromatogr. 2018 May 16:e4290. doi: 10.1002/bmc.4290. [Epub ahead of print] PubMed PMID: 29768657.
2: Dahan A, van der Schrier R, Smith T, Aarts L, van Velzen M, Niesters M. Averting Opioid-induced Respiratory Depression without Affecting Analgesia. Anesthesiology. 2018 May;128(5):1027-1037. doi: 10.1097/ALN.0000000000002184. PubMed PMID: 29553984.
3: Shimokaze T, Toyoshima K, Shibasaki J, Itani Y. Blood potassium and urine aldosterone after doxapram therapy for preterm infants. J Perinatol. 2018 Mar 7. doi: 10.1038/s41372-018-0087-x. [Epub ahead of print] PubMed PMID: 29515224.
4: Radkey DI, Hardie RJ, Smith LJ. Comparison of the effects of alfaxalone and propofol with acepromazine, butorphanol and/or doxapram on laryngeal motion and quality of examination in dogs. Vet Anaesth Analg. 2018 May;45(3):241-249. doi: 10.1016/j.vaa.2017.08.014. Epub 2018 Feb 3. PubMed PMID: 29426677.
5: Andersson JA, Sha J, Kirtley ML, Reyes E, Fitts EC, Dann SM, Chopra AK. Combating Multidrug-Resistant Pathogens with Host-Directed Nonantibiotic Therapeutics. Antimicrob Agents Chemother. 2017 Dec 21;62(1). pii: e01943-17. doi: 10.1128/AAC.01943-17. Print 2018 Jan. PubMed PMID: 29109161; PubMed Central PMCID: PMC5740341.
6: de Jesus IS, Ferreira M, Silva-Júnior UL, Alves-Gomes JA. Effects of Neuroactive Drugs in the Discharge Patterns of Microsternarchus (Hypopomidae: Gymnotiformes) Electric Organ. Zebrafish. 2017 Dec;14(6):526-535. doi: 10.1089/zeb.2017.1459. Epub 2017 Oct 2. PubMed PMID: 28968184.
7: Flint RB, Weteringen WV, Voller S, Poppe JA, Koch BCP, de Groot R, Tibboel D, Knibbe CAJ, Reiss IKM, Simons SHP, Dino Research Group. Big Data Analyses for Continuous Evaluation of Pharmacotherapy: A Proof of Principle with Doxapram in Preterm Infants. Curr Pharm Des. 2017;23(38):5919-5927. doi: 10.2174/1381612823666170918121556. PubMed PMID: 28925893.
8: Vliegenthart RJS, Onland W, van Wassenaer-Leemhuis AG, De Jaegere APM, Aarnoudse-Moens CSH, van Kaam AH. Restricted Ventilation Associated with Reduced Neurodevelopmental Impairment in Preterm Infants. Neonatology. 2017;112(2):172-179. doi: 10.1159/000471841. Epub 2017 Jun 10. PubMed PMID: 28601870; PubMed Central PMCID: PMC5637296.
9: Tamura J, Yanagisawa M, Endo Y, Ueda K, Koga H, Izumisawa Y, Yamashita K. ANESTHETIC MANAGEMENT OF AN INDO-PACIFIC BOTTLENOSE DOLPHIN (TURSIOPS ADUNCUS) REQUIRING SURGICAL DEBRIDEMENT OF A TAIL ABSCESS. J Zoo Wildl Med. 2017 Mar;48(1):200-203. doi: 10.1638/2016-0088.1. PubMed PMID: 28363054.
10: Suzuki Y, Kamada N, Ohno H, Abe Y, Endo T, Kobayashi M. Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum. Bioanalysis. 2017 Mar;9(6):503-515. doi: 10.4155/bio-2016-0267. Epub 2017 Feb 22. PubMed PMID: 28225296.
11: Flint R, Halbmeijer N, Meesters N, van Rosmalen J, Reiss I, van Dijk M, Simons S. Retrospective study shows that doxapram therapy avoided the need for endotracheal intubation in most premature neonates. Acta Paediatr. 2017 May;106(5):733-739. doi: 10.1111/apa.13761. Epub 2017 Mar 1. PubMed PMID: 28130789.
12: Roozekrans M, Olofsen E, Schrier RV, Boom M, Mooren R, Dahan A. Doxapram-mediated Increase in Cardiac Output Reduces Opioid Plasma Concentrations: A Pharmacokinetic/Pharmacodynamic-Pharmacokinetic/Pharmacodynamic Modeling Study in Healthy Volunteers. Clin Pharmacol Ther. 2016 Dec 21. doi: 10.1002/cpt.601. [Epub ahead of print] PubMed PMID: 28001306.
13: Ferguson KN, Roberts CT, Manley BJ, Davis PG. Interventions to Improve Rates of Successful Extubation in Preterm Infants: A Systematic Review and Meta-analysis. JAMA Pediatr. 2017 Feb 1;171(2):165-174. doi: 10.1001/jamapediatrics.2016.3015. Review. PubMed PMID: 27918754.
14: Vliegenthart RJ, Ten Hove CH, Onland W, van Kaam AH. Doxapram Treatment for Apnea of Prematurity: A Systematic Review. Neonatology. 2017;111(2):162-171. doi: 10.1159/000448941. Epub 2016 Oct 20. Review. PubMed PMID: 27760427; PubMed Central PMCID: PMC5296887.
15: Richards JR, Davis MT, Curry MR, Tsushima JH, McKinney HE Jr. Doxapram reversal of suspected gamma-hydroxybutyrate-induced coma. Am J Emerg Med. 2017 Mar;35(3):517.e1-517.e3. doi: 10.1016/j.ajem.2016.09.010. Epub 2016 Sep 13. PubMed PMID: 27641247.
16: Greze E, Benard M, Hamon I, Casper C, Haddad FE, Boutroy MJ, Hascoët JM. Doxapram Dosing for Apnea of Prematurity Based on Postmenstrual Age and Gender: A Randomized Controlled Trial. Paediatr Drugs. 2016 Dec;18(6):443-449. PubMed PMID: 27612991.
17: Haw AJ, Meyer LC, Greer JJ, Fuller A. Ampakine CX1942 attenuates opioid-induced respiratory depression and corrects the hypoxaemic effects of etorphine in immobilized goats (Capra hircus). Vet Anaesth Analg. 2016 Sep;43(5):528-38. doi: 10.1111/vaa.12358. Epub 2016 Mar 1. PubMed PMID: 27531058.
18: Johnson LR. Laryngeal structure and function in dogs with cough. J Am Vet Med Assoc. 2016 Jul 15;249(2):195-201. doi: 10.2460/javma.249.2.195. PubMed PMID: 27379595.
19: Richards JR, Laurin EG, Bretz SW, Traylor BR, Panacek EA. Treatment of ethanol poisoning and associated hypoventilation with doxapram. Am J Emerg Med. 2016 Nov;34(11):2253.e1-2253.e2. doi: 10.1016/j.ajem.2016.05.004. Epub 2016 May 11. PubMed PMID: 27233697.
20: Hasannasab B, Banihashem N, Khoshbakht A. Prophylactic Effects of Doxapram, Ketamine and Meperidine in Postoperative Shivering. Anesth Pain Med. 2016 Jan 10;6(1):e27515. doi: 10.5812/aapm.27515. eCollection 2016 Feb. PubMed PMID: 27110525; PubMed Central PMCID: PMC4834662.

Explore Compound Types